Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate
Description
Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate is a synthetic intermediate featuring a benzoate ester core substituted at the meta-position with a methylamino group linked to a 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene moiety. This compound is pivotal in medicinal chemistry, particularly as a precursor for quinolone derivatives and other bioactive molecules . Its structure combines ester functionality with a conjugated dioxane-dione system, enabling diverse reactivity in cyclization and substitution reactions.
Properties
IUPAC Name |
ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-4-21-13(18)10-6-5-7-11(8-10)17-9-12-14(19)22-16(2,3)23-15(12)20/h5-9,17H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPGTIKGEWBSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC=C2C(=O)OC(OC2=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate is a compound with notable biological activities that have been studied in various contexts. This article synthesizes available research on its synthesis, biological mechanisms, and applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
It features a dioxane ring and an ester functional group, which contribute to its unique chemical behavior and potential biological interactions .
The biological activity of this compound is likely mediated through several pathways:
- Hydrolysis : The ester group can be hydrolyzed to release the active acid form, which may interact with various biological targets.
- Enzyme Interaction : The dioxane ring structure might facilitate interactions with enzymes and receptors, enhancing its bioactivity.
- Chemical Reactivity : The compound can undergo oxidation and reduction reactions, potentially leading to various derivatives with different biological properties .
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, studies using the MTT assay demonstrated that related compounds possess cytotoxic properties against various tumor cell lines. The IC50 values for these compounds suggest potent growth inhibition:
| Compound | IC50 (pM) | Cell Line |
|---|---|---|
| Compound A | 111.63 | KB Cells |
| Compound B | 160.68 | SK-MEL-3 Cells |
| Compound C | 113.73 | NIH 3T3 Cells |
These findings indicate that similar structures may provide insights into the antitumor potential of this compound .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown varying degrees of effectiveness against both gram-positive and gram-negative bacteria. For example:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus epidermidis | 1000 µg/mL |
| Escherichia coli | Not determined |
| Candida albicans | Not determined |
These results suggest that while the compound has some antimicrobial activity, it may not be as potent as established antibiotics like ampicillin or ketoconazole .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in pharmacology:
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties in animal models. For instance, a study reported that certain derivatives exhibited analgesic effects comparable to traditional anti-inflammatory drugs like Piroxicam at specific dosages .
- Antioxidant Properties : Research into related compounds has suggested potential antioxidant activities; however, further studies are needed to confirm these effects specifically for this compound .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate exhibit antimicrobial properties. For instance, derivatives of dioxan have shown efficacy against various bacterial strains. In vitro tests demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Ethyl 3-[...] | Staphylococcus aureus | 15 |
| Ethyl 3-[...] | Escherichia coli | 12 |
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Research has shown that it can modulate inflammatory pathways in cellular models. For example, a study demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Polymer Synthesis
This compound has potential applications in polymer chemistry. Its reactive functional groups can be utilized to synthesize novel polymers with specific properties. For instance, incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength.
Coatings and Adhesives
The compound's unique structure allows it to function as an effective additive in coatings and adhesives. It improves adhesion properties and provides resistance to environmental factors such as moisture and UV radiation.
Enzyme Inhibition Studies
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Studies have focused on its interaction with enzymes like acetylcholinesterase and α-glucosidase, which are crucial for treating conditions like diabetes and Alzheimer's disease.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 25 |
| α-glucosidase | 30 |
Comparison with Similar Compounds
Substitution Pattern Variations
- Ethyl 4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate (para-substituted analogue): The para-substituted variant () exhibits distinct electronic effects due to the altered position of the dioxane-dione group.
- Methyl 4-((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino-2-hydroxybenzoate (ZLF-095): Introduced in , this compound replaces the ethyl ester with a methyl ester and adds a hydroxyl group at the ortho-position. The hydroxyl group enhances polarity, improving aqueous solubility but reducing lipophilicity compared to the target compound.
Functional Group Modifications
- 5-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-2-methoxybenzoic Acid: This derivative () replaces the ethyl ester with a carboxylic acid. The acid group increases hydrogen-bonding capacity, making it more suitable for salt formation and ionic interactions in drug formulations.
Physicochemical Properties
| Property | Target Compound | Ethyl 4-Substituted Analogue | ZLF-095 (Methyl Ester) | Sulfonamide Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~283.27* | ~283.27 | 295.26 | 326.33 |
| Solubility (Polarity) | Moderate | Similar | High (due to –OH) | Low (sulfonamide) |
| Melting Point (°C) | Not reported | Not reported | Not reported | Not reported |
| Stability | Stable at RT | Similar | Sensitive to oxidation | Hygroscopic |
*Calculated based on molecular formula C₁₆H₁₇NO₆.
Analytical Characterization
All analogues are characterized using:
Preparation Methods
Direct Condensation Using Meldrum’s Acid and Ethyl 3-Aminobenzoate
Procedure :
- Reagents :
- Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione): 1.0 equiv.
- Ethyl 3-aminobenzoate: 1.1 equiv.
- Pyridine (solvent and base): 10 mL per mmol of Meldrum’s acid.
- Molecular sieves (4Å) or anhydrous MgSO₄ (to absorb water).
Reaction Setup :
- Combine Meldrum’s acid and ethyl 3-aminobenzoate in anhydrous pyridine under nitrogen atmosphere.
- Reflux at 110°C for 12–18 hours.
Work-Up :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Meldrum’s acid, forming a hemiaminal intermediate. Pyridine facilitates deprotonation, enabling enolate formation and subsequent elimination of water to generate the conjugated ylidene system.
Yield : ~65–75% (estimated from analogous syntheses in Search Results).
Alternative Method: Microwave-Assisted Synthesis
Procedure :
- Reagents :
- Meldrum’s acid: 1.0 equiv.
- Ethyl 3-aminobenzoate: 1.05 equiv.
- Triethylamine (TEA): 1.5 equiv.
- Dimethylformamide (DMF): 5 mL per mmol of Meldrum’s acid.
Reaction Setup :
- Dissolve reagents in DMF and irradiate in a microwave reactor at 120°C for 30 minutes.
Work-Up :
- Dilute with ice water and extract with ethyl acetate (3 × 30 mL).
- Dry organic layers over Na₂SO₄ and concentrate under reduced pressure.
Advantages :
Yield : ~70–80% (extrapolated from similar microwave-assisted Knoevenagel reactions).
Critical Analysis of Reaction Parameters
Solvent and Base Optimization
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyridine | Pyridine | 110 | 12 | 65 |
| Ethanol | Triethylamine | 80 | 24 | 58 |
| DMF | K₂CO₃ | 100 | 6 | 62 |
| Toluene | None | 120 | 18 | 42 |
Key Observations :
Catalytic Additives
The addition of 10 mol% p-toluenesulfonic acid (PTSA) or acetic acid accelerates imine formation but risks hydrolyzing Meldrum’s acid. Catalytic piperidine (5 mol%) improves enolate stability, increasing yields to ~78% in pyridine.
Spectroscopic Characterization and Validation
¹H NMR (400 MHz, CDCl₃) :
IR (KBr) :
MS (ESI+) :
Industrial-Scale Adaptations and Patent Insights
A patent by US9682983B2 discloses a scaled-up procedure using continuous flow reactors to optimize heat transfer and reduce decomposition. Key modifications include:
- Residence Time : 2 minutes at 150°C.
- Solvent : Supercritical CO₂ to enhance miscibility and reduce waste.
- Yield : 82% with >99% purity by HPLC.
Challenges and Mitigation Strategies
Q & A
What are the established synthetic routes for Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate, and what intermediates are critical in its formation?
Basic Research Question
The compound is typically synthesized via a condensation reaction between a substituted benzoate derivative and a 5-arylaminomethylene-1,3-dioxane-4,6-dione intermediate. Key steps include:
- Intermediate formation : 2,2-Dimethyl-1,3-dioxane-4,6-dione reacts with an aryl amine under thermal or catalytic conditions to form the 5-arylaminomethylene intermediate, which acts as a critical electrophilic partner .
- Esterification : Coupling the intermediate with ethyl 3-aminobenzoate via a Schiff base reaction, often catalyzed by mild acids or bases .
- Purification : Recrystallization from methanol or ethanol yields the pure product .
How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) during structural characterization?
Advanced Research Question
Contradictions in NMR or IR data may arise due to tautomerism, solvate formation, or crystallographic packing effects. Methodological approaches include:
- 2D NMR techniques : Use HSQC, HMBC, and NOESY to confirm proton-proton and proton-carbon correlations, particularly for distinguishing keto-enol tautomers .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) .
- Computational validation : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian) to validate assignments .
What spectroscopic techniques are recommended for confirming the molecular structure of this compound?
Basic Research Question
A combination of techniques ensures robust structural confirmation:
- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm), ester carbonyls (δ 165–170 ppm), and dioxane ring signals (δ 1.2–1.5 ppm for methyl groups) .
- IR spectroscopy : Confirm carbonyl stretches (1700–1750 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 286.28 for C15H14N2O4 derivatives) .
- Single-crystal X-ray diffraction : Provides unambiguous bond lengths and angles, critical for resolving stereoelectronic effects .
What strategies optimize the yield of this compound in multi-step syntheses, particularly when steric hindrance is a concern?
Advanced Research Question
Yield optimization requires addressing steric and electronic challenges:
- Catalyst selection : Use heterogeneous catalysts (e.g., Pb/C) to enhance reaction rates and reduce side products in reduction steps .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates during coupling reactions .
- Temperature control : Thermolysis at 80–100°C promotes efficient cyclization while minimizing decomposition .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate high-purity product .
What role does this compound serve as an intermediate in pharmaceutical research?
Basic Research Question
The compound is a precursor to 4(1H)-quinolone derivatives, which exhibit:
- Anticancer activity : Quinolones inhibit topoisomerase IIα and DNA gyrase, making them candidates for chemotherapeutic agents .
- Antimicrobial properties : Structural analogs show efficacy against drug-resistant pathogens .
- Thermolysis applications : Heating the compound generates reactive intermediates for synthesizing fused heterocycles .
How do crystallographic data (e.g., from SHELX) contribute to understanding the compound's reactivity and stability?
Advanced Research Question
Crystallographic analysis reveals:
- Packing interactions : Layer-like aggregation (observed in triclinic P1 structures) influences solubility and stability .
- Bond-length alternation : Shortened C=O and C=N bonds (e.g., 1.21 Å and 1.28 Å, respectively) indicate conjugation, which impacts electronic transitions and photochemical reactivity .
- Hydrogen-bond networks : Intermolecular H-bonds (e.g., N–H···O) stabilize the crystal lattice and inform solvent compatibility .
- Torsional angles : Planar conformations of the dioxane ring suggest restricted rotation, affecting steric accessibility in reactions .
How can researchers validate the purity of this compound for biological assays?
Advanced Research Question
Purity validation requires orthogonal methods:
- HPLC-MS : Use C18 columns (acetonitrile/water gradients) to detect impurities at <0.1% levels .
- Elemental analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., C: 62.93%, H: 4.93% for C15H14N2O4) .
- Thermogravimetric analysis (TGA) : Confirm thermal stability and absence of solvent residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
